1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
CAS No.: 1250650-62-4
Cat. No.: VC3384355
Molecular Formula: C10H16N4O
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine - 1250650-62-4](/images/structure/VC3384355.png)
Specification
CAS No. | 1250650-62-4 |
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Molecular Formula | C10H16N4O |
Molecular Weight | 208.26 g/mol |
IUPAC Name | 5-cyclopropyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C10H16N4O/c1-2-8(1)10-12-9(13-15-10)7-14-5-3-11-4-6-14/h8,11H,1-7H2 |
Standard InChI Key | VDGGJIGRXFEOTD-UHFFFAOYSA-N |
SMILES | C1CC1C2=NC(=NO2)CN3CCNCC3 |
Canonical SMILES | C1CC1C2=NC(=NO2)CN3CCNCC3 |
Introduction
Structural Characteristics and Classification
Molecular Structure and Chemical Classification
1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine belongs to the class of oxadiazole derivatives, specifically the 1,2,4-oxadiazole subclass. These five-membered heterocyclic rings contain one oxygen atom and two nitrogen atoms in a specific arrangement that provides unique chemical properties . The structural components of this compound include:
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A 1,2,4-oxadiazole core: A five-membered heterocyclic ring characterized by an oxygen atom at position 1 and nitrogen atoms at positions 2 and 4
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A cyclopropyl substituent: A three-membered carbocyclic ring attached directly to position 5 of the oxadiazole core
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A methylene (CH₂) linker: Connecting the oxadiazole core at position 3 to the piperazine ring
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A piperazine moiety: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4
The arrangement of these structural elements creates a molecule with multiple potential pharmacophoric regions that can interact with various biological targets.
Physicochemical Properties
Based on the molecular structure, the predicted physicochemical properties of 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine are presented in the following table:
Property | Predicted Value | Basis for Prediction |
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Molecular Formula | C₁₁H₁₆N₄O | Based on structural composition |
Molecular Weight | 220.28 g/mol | Calculated from molecular formula |
Physical State | Crystalline solid at room temperature | Common for similar heterocyclic compounds |
Solubility | Moderately soluble in water; more soluble in polar organic solvents | Based on presence of basic piperazine moiety and lipophilic oxadiazole core |
Basic Character | Moderate basicity (estimated pKa ~8-9) | Due to the piperazine nitrogen atoms |
Log P | ~1.5-2.5 | Estimated based on balance between hydrophilic and lipophilic moieties |
Hydrogen Bond Acceptors | 5 | Nitrogen and oxygen atoms in the structure |
Hydrogen Bond Donors | 1 | Secondary amine in piperazine ring |
These properties suggest that 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine would possess reasonable drug-like characteristics, potentially facilitating its development for pharmaceutical applications.
Synthesis Methodologies
Amidoxime-Based Synthesis
The classical method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acid derivatives . For the target compound, this would entail:
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Preparation of an appropriate amidoxime containing a protected piperazinylmethyl group
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Reaction with cyclopropylcarboxylic acid or its activated derivative (acid chloride, ester, or anhydride)
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Cyclodehydration to form the oxadiazole ring
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Deprotection to yield the final product
This approach was originally proposed by Tiemann and Krüger and has been widely utilized with various modifications to improve yields and reaction conditions .
Microwave-Assisted Synthesis
Microwave irradiation has been successfully applied to 1,2,4-oxadiazole synthesis, offering significant advantages including shorter reaction times, higher yields, and reduced solvent usage . This synthetic approach allows for the preparation of 3,5-disubstituted-1,2,4-oxadiazoles within extremely short reaction times with good yields .
For the synthesis of 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine, microwave-assisted protocols could involve:
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Reaction of an appropriate amidoxime with cyclopropylcarboxylic acid derivatives under microwave irradiation
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Catalyst assistance using NH₄F/Al₂O₃ or K₂CO₃
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Introduction of the piperazine moiety either before or after oxadiazole formation
Modern Synthetic Approaches
Recent advances in 1,2,4-oxadiazole synthesis offer promising routes for the preparation of the target compound:
One-Pot Procedures
Baykov et al. developed a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature from amidoximes and carboxylic acid esters in a superbase medium (NaOH/DMSO) . This method provides diverse oxadiazole analogs through a simple purification protocol, although reaction times vary from 4-24 hours with yields ranging from 11-90% .
Another efficient one-pot procedure reported by Zarei employs the Vilsmeier reagent for COOH group activation in the reaction between amidoximes and carboxylic acids . This approach offers good to excellent yields (61-93%), uses readily available starting materials, and features straightforward purification protocols .
Emerging Green Chemistry Methods
Recent trends in heterocyclic synthesis emphasize environmentally friendly approaches. Mechanochemistry, which utilizes mechanical energy (grinding or milling) to induce reactions in solid-state, has emerged as a promising technique offering increased reaction rates and quantitative yields with minimal or no solvent usage . This approach may provide future sustainable methods for preparing compounds like 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine.
Structure-Activity Relationship Considerations
The 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole heterocycle contributes significantly to the biological profile of the compound due to its "unique bioisosteric properties" . This heterocyclic system can function as a bioisostere for ester, amide, or carboxylic acid groups in drug molecules, offering several advantages:
These properties make the 1,2,4-oxadiazole ring an attractive scaffold for drug development across multiple therapeutic areas.
The Cyclopropyl Substituent
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Introduction of structural rigidity, potentially enhancing binding specificity to target proteins
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Enhanced lipophilicity, potentially improving membrane permeability
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Unique electronic properties due to its strained ring system, affecting electron distribution in the oxadiazole ring
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Potential metabolic blocking effects, potentially improving in vivo stability
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Conformational constraints that may lock the molecule in bioactive conformations
Research has indicated that substituents at position 5 of the 1,2,4-oxadiazole ring significantly impact biological activity . While many active compounds feature aromatic substituents with electron-withdrawing groups at this position, the cyclopropyl group offers unique electronic and steric properties that may confer distinct biological profiles.
The Piperazine Moiety
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Provision of basic centers for potential salt formation, enhancing water solubility
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Hydrogen bonding capabilities as both donor and acceptor
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Potential for interaction with various biological targets, particularly G-protein coupled receptors
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Modulation of physicochemical properties, including lipophilicity and distribution coefficient
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Capacity for further functionalization at the unsubstituted nitrogen
The piperazine moiety is found in numerous drugs across diverse therapeutic classes, highlighting its importance as a privileged structure in medicinal chemistry.
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